molecular formula C8H7BrFNO2 B12438653 (4-Amino-2-bromo-5-fluorophenyl)acetic acid

(4-Amino-2-bromo-5-fluorophenyl)acetic acid

Cat. No.: B12438653
M. Wt: 248.05 g/mol
InChI Key: PSDBGKLKUHSFQY-UHFFFAOYSA-N
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Description

2-(4-Amino-2-bromo-5-fluorophenyl)acetic acid is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, which is attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-bromo-5-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenylacetic acid derivative, followed by the introduction of an amino group. The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and amines under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-bromo-5-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.

Scientific Research Applications

2-(4-Amino-2-bromo-5-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-bromo-5-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-2-chloro-5-fluorophenyl)acetic acid
  • 2-(4-Amino-2-bromo-5-chlorophenyl)acetic acid
  • 2-(4-Amino-2-fluoro-5-iodophenyl)acetic acid

Uniqueness

2-(4-Amino-2-bromo-5-fluorophenyl)acetic acid is unique due to the specific combination of amino, bromo, and fluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-(4-amino-2-bromo-5-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2,11H2,(H,12,13)

InChI Key

PSDBGKLKUHSFQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)N)Br)CC(=O)O

Origin of Product

United States

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